1-(3'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine
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Overview
Description
1-(3’-(Trifluoromethoxy)-[1,1’-biphenyl]-4-yl)ethanamine is an organic compound with the molecular formula C15H14F3NO. This compound is characterized by the presence of a trifluoromethoxy group attached to a biphenyl structure, which is further linked to an ethanamine moiety. The trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3’-(Trifluoromethoxy)-[1,1’-biphenyl]-4-yl)ethanamine typically involves the trifluoromethoxylation of biphenyl derivatives followed by amination. One common method involves the use of silver-catalyzed trifluoromethoxylation of alkyl trifluoroborates .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(3’-(Trifluoromethoxy)-[1,1’-biphenyl]-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The ethanamine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
1-(3’-(Trifluoromethoxy)-[1,1’-biphenyl]-4-yl)ethanamine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3’-(Trifluoromethoxy)-[1,1’-biphenyl]-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
1-(3-(Trifluoromethoxy)phenyl)ethanamine: This compound shares a similar structure but lacks the biphenyl moiety.
(S)-1-(3-(Trifluoromethoxy)phenyl)ethanamine hydrochloride: This is a stereoisomer with similar chemical properties.
®-1-(3-(Trifluoromethoxy)phenyl)ethanamine hydrochloride: Another stereoisomer with distinct biological activities.
Uniqueness: 1-(3’-(Trifluoromethoxy)-[1,1’-biphenyl]-4-yl)ethanamine is unique due to the presence of both the trifluoromethoxy group and the biphenyl structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Biological Activity
1-(3'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine, a compound characterized by its trifluoromethoxy substitution on a biphenyl structure, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C15H14F3NO
- Molecular Weight : 265.27 g/mol
- CAS Number : 709667-96-9
The compound functions primarily as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. Allosteric modulators enhance the receptor's response to agonists without directly activating the receptor themselves. This mechanism is crucial for developing treatments for cognitive disorders and sensory gating impairments.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity at α7 nAChRs:
Study | EC50 (µM) | Maximum Modulation (%) |
---|---|---|
Study 1 | 0.18 | 1200 |
Study 2 | 0.21 | 300 |
Study 3 | 1.2 | 770 |
These studies indicate that the compound can enhance neurotransmitter release and improve synaptic plasticity, which are vital for cognitive functions such as learning and memory .
Pharmacological Effects
Research indicates that compounds similar to this compound can impact various neurotransmitter systems:
- GABA Receptors : The compound shows some interaction with GABA_A receptors, although its primary action remains with nAChRs.
- Sensory Gating : By modulating nAChRs, it may help restore sensory gating mechanisms impaired in conditions like schizophrenia .
Case Study 1: Cognitive Enhancement
In a study examining cognitive enhancement in rodent models, administration of the compound led to improved performance in tasks assessing memory and attention. The results suggest potential applications in treating cognitive deficits associated with neurodegenerative diseases .
Case Study 2: Neuroprotective Effects
Another study highlighted the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. This was attributed to its modulation of nAChRs, which play a role in neuroprotection and inflammation reduction .
Safety and Toxicology
While initial studies indicate promising biological activity, further research is required to assess the safety profile and potential toxicological effects of long-term use. Current data suggest moderate toxicity; however, comprehensive toxicological evaluations are necessary before clinical applications can be pursued .
Properties
Molecular Formula |
C15H14F3NO |
---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
1-[4-[3-(trifluoromethoxy)phenyl]phenyl]ethanamine |
InChI |
InChI=1S/C15H14F3NO/c1-10(19)11-5-7-12(8-6-11)13-3-2-4-14(9-13)20-15(16,17)18/h2-10H,19H2,1H3 |
InChI Key |
AWBHMTFYWUBZRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC(=CC=C2)OC(F)(F)F)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.